8012-9656 Exhibits >500-Fold Selectivity for BChE Over AChE, Avoiding Cholinergic Side Effects
8012-9656 demonstrates exceptional selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with a selectivity index exceeding 500 [2]. In contrast, the reference compound tacrine acts as a dual inhibitor, showing non-selective inhibition with IC50 values of approximately 0.1 μM for BChE and 0.35 μM for AChE [3]. This high selectivity profile of 8012-9656 is critical for minimizing cholinergic side effects associated with AChE inhibition [1].
| Evidence Dimension | Selectivity Index (BChE IC50 / AChE IC50) |
|---|---|
| Target Compound Data | Selectivity >500 (BChE vs AChE) |
| Comparator Or Baseline | Tacrine: Non-selective (BChE IC50 ~0.1 μM, AChE IC50 ~0.35 μM) |
| Quantified Difference | 8012-9656 >500-fold selective; tacrine ~3.5-fold selective |
| Conditions | In vitro enzyme inhibition assays using human recombinant BChE and AChE |
Why This Matters
High BChE selectivity reduces the risk of cholinergic side effects and is essential for safe long-term use in Alzheimer's disease research.
- [1] Li Q, Chen Y, Xing S, Liao Q, Xiong B, Wang Y, Lu W, He S, Feng F, Liu W, Chen Y, Sun H. Discovery and Biological Evaluation of a Novel Highly Potent Selective Butyrylcholinesterase Inhibitor. J Med Chem. 2020 Sep 10;63(17):10030-10044. doi: 10.1021/acs.jmedchem.0c00959. PMID: 32787113. View Source
- [2] CN-Healthcare. Discovery of a Novel Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. 2020 Aug 20. (In Chinese). View Source
- [3] Green synthesis of Tacrine modified Schiff bases as anti-Alzheimer Agents: An effective strategy validated through in-silico and in-vitro analysis. SearchWorks. (Reported tacrine IC50: AChE 0.35 ± 0.02 μM, BChE 0.1 ± 0.01 μM). View Source
